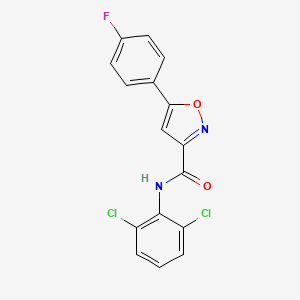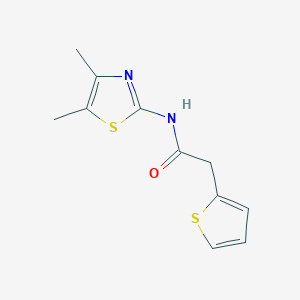![molecular formula C18H21FN2O2 B4846486 N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4846486.png)
N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea
Overview
Description
N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 belongs to the class of sphingosine analogs and has been shown to have immunomodulatory and anti-inflammatory properties.
Scientific Research Applications
N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory and anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action
N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors, which are G protein-coupled receptors that play a key role in immune cell trafficking and inflammation. N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea is phosphorylated by sphingosine kinase 2 (SphK2) to produce N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea-phosphate (N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea-P), which then binds to S1P receptors on immune cells, leading to their sequestration in lymph nodes and preventing their migration to sites of inflammation. This results in a reduction in inflammation and immune cell-mediated tissue damage.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, particularly T cells, by inducing their sequestration in lymph nodes. This results in a reduction in inflammation and immune cell-mediated tissue damage. N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels and reducing tumor growth. Additionally, N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of multiple sclerosis and stroke.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea also has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to administer to animals or cells. Additionally, N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea has been shown to have some off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea. One area of interest is the potential use of N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea as a therapy for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Clinical trials are currently underway to investigate the safety and efficacy of N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea in these diseases. Another area of interest is the potential use of N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea as an anti-cancer therapy. Further studies are needed to determine the optimal dosing and administration of N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea for cancer treatment. Additionally, research is needed to better understand the mechanisms underlying the neuroprotective effects of N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea, with the goal of developing new therapies for neurological diseases such as multiple sclerosis and stroke.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-pentoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-2-3-4-13-23-17-11-9-16(10-12-17)21-18(22)20-15-7-5-14(19)6-8-15/h5-12H,2-4,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWJUHWRKCACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-pentoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4846442.png)
![3,4-dimethoxy-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4846452.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4846454.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4846455.png)
![1-methyl-5-[4-(methylthio)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4846467.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4846472.png)

![ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4846490.png)
![N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4846497.png)

![6-methoxy-4-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4846508.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4846512.png)